molecular formula C26H48N10O6 B14210686 L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine CAS No. 827306-98-9

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine

Cat. No.: B14210686
CAS No.: 827306-98-9
M. Wt: 596.7 g/mol
InChI Key: NHPYNVFCIGNIHH-TUFLPTIASA-N
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Description

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine is a pentapeptide composed of the amino acids lysine, glycine, and histidine. This compound is known for its potential biological activities, including immunomodulatory and anxiolytic effects . It is a part of the larger family of peptides that play crucial roles in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow similar SPPS protocols but on a larger scale. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysine is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to form stable complexes with metal ions like copper further distinguishes it from other peptides .

Properties

CAS No.

827306-98-9

Molecular Formula

C26H48N10O6

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C26H48N10O6/c27-10-4-1-7-18(30)23(38)35-19(8-2-5-11-28)24(39)32-15-22(37)34-21(13-17-14-31-16-33-17)25(40)36-20(26(41)42)9-3-6-12-29/h14,16,18-21H,1-13,15,27-30H2,(H,31,33)(H,32,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t18-,19-,20-,21-/m0/s1

InChI Key

NHPYNVFCIGNIHH-TUFLPTIASA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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